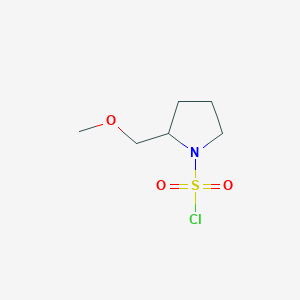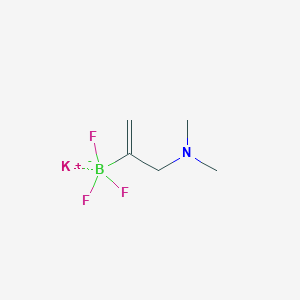
5-Nitro-4-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)benzoic acid
Descripción general
Descripción
5-Nitro-4-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C10H4F6N2O5 and its molecular weight is 346.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystallographic and Spectroscopic Characteristics
- The related compounds, isomers of nitro trifluoromethyl benzoic acid, show that the nitro functionality is para to the carboxylic acid group, influencing steric interactions and rotating the carboxylic acid or the nitro group out of the aromatic plane in different isomers (Diehl III, Je, & Tanski, 2019).
Synthesis and Application in Biochemistry
- Synthesis of photoaffinity analogs, like FAzNPPB, derived from compounds related to 5-Nitro-4-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)benzoic acid, has been used in biochemical research, particularly in studying chloride channels in biological membranes (Branchini, Adams, Egan, & Murtiashaw, 1992).
Structural Characterization in Drug Precursors
- The compound's structural analogs have been characterized as precursors in the synthesis of new antituberculosis drug candidates, showcasing its potential in pharmaceutical research (Richter et al., 2021).
Stability and Degradation Studies
- Related compounds have been studied for their stability and degradation processes, providing insights into their behavior under various conditions, which is crucial for their potential medical applications (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Crystallographic Studies for Drug Synthesis
- The compound’s relatives have been used in the synthesis of monomers for polybenzimidazoles, indicating its relevance in material science and polymer chemistry (Begunov & Valyaeva, 2015).
Electrophilic Trifluoromethylating Agents
- The synthesis of hypervalent-iodine-based electrophilic trifluoromethylating agents, derived from similar compounds, demonstrates the compound’s potential in organic synthesis and chemical modifications (Santschi, Sarott, Otth, Kissner, & Togni, 2014).
Hydrolysis Studies
- Studies on the hydrolysis of related compounds provide insight into the chemical properties and reactions under different pH conditions, which is important for understanding its behavior in various environments (Broxton, 1984).
Propiedades
IUPAC Name |
5-nitro-4-[(2,2,2-trifluoroacetyl)amino]-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N2O5/c11-9(12,13)4-2-5(17-8(21)10(14,15)16)6(18(22)23)1-3(4)7(19)20/h1-2H,(H,17,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAMJNRQVPUNEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])NC(=O)C(F)(F)F)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl[2-(pyrazin-2-yl)ethyl]amine](/img/structure/B1426562.png)


![{4-[(Oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1426567.png)









